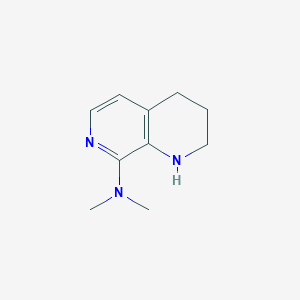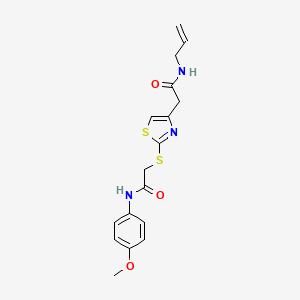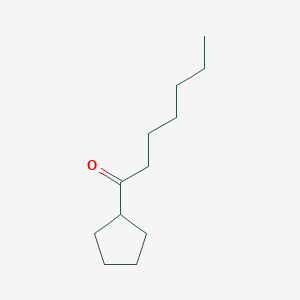![molecular formula C10H16ClN3O B2591785 N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide CAS No. 956756-05-1](/img/structure/B2591785.png)
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide is an organic compound that features a pyrazole ring substituted with a butan-2-yl group and a chloropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide typically involves the formation of the pyrazole ring followed by the introduction of the butan-2-yl group and the chloropropanamide moiety. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. The butan-2-yl group can be introduced via alkylation reactions, and the chloropropanamide moiety can be added through acylation reactions using appropriate chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The chloropropanamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted amides or other derivatives.
Scientific Research Applications
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide: can be compared with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-butan-2-ylpyrazol-3-yl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-4-7(2)14-9(5-6-12-14)13-10(15)8(3)11/h5-8H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHSSHZCWDNOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2591703.png)
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2591704.png)
![4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2591705.png)



![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2591710.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2591711.png)
![N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2591712.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2591715.png)
![3-((4-Nitrobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2591717.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2591719.png)
![1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2591720.png)

